N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide
Description
N-(5-Bromopyridin-2-yl)-2-(methylamino)acetamide is a brominated pyridine derivative featuring an acetamide backbone modified with a methylamino group. This compound belongs to the acetamide class, which is widely studied for its pharmacological and synthetic utility.
Crystallographic studies on related compounds, such as N-(5-Bromopyridin-2-yl)acetamide, reveal a planar pyridine ring and intermolecular hydrogen bonding between the acetamide NH and pyridine nitrogen, stabilizing the crystal lattice . These structural features are critical for understanding its interactions in biological systems or synthetic pathways.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C8H10BrN3O/c1-10-5-8(13)12-7-3-2-6(9)4-11-7/h2-4,10H,5H2,1H3,(H,11,12,13) |
InChI Key |
ZPKMZTAFTFNGDE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method for synthesizing N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide involves coupling 2-(methylamino)acetic acid with 5-bromopyridin-2-amine using carbodiimide-based activating agents. In a representative procedure from a Tirbanibulin derivatives study, 2-(5-bromopyridin-2-yl)acetic acid was reacted with benzylamine in dichloromethane using N,N'-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to form the corresponding acetamide . Adapting this protocol, the target compound can be synthesized by substituting benzylamine with methylamine.
Reaction Conditions
-
Solvent: Dimethylformamide (DMF) or dichloromethane
-
Temperature: Room temperature (20–25°C)
-
Activating Agent: HATU (1.5 equivalents)
-
Base: DIPEA (3.0 equivalents)
-
Yield: 62–68% after purification via silica gel chromatography .
Mechanistic Insights
HATU facilitates the formation of an active ester intermediate from the carboxylic acid, which subsequently reacts with the amine nucleophile. The electron-withdrawing bromine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbon, favoring amide bond formation.
Two-Step Synthesis via Acetyl Chloride Intermediate
An alternative route involves converting 2-(methylamino)acetic acid to its corresponding acid chloride, followed by reaction with 5-bromopyridin-2-amine. This method, though less common, avoids the use of costly coupling agents. A patent describing analogous reactions utilized phosphorus oxychloride (POCl₃) in dichloromethane to generate acid chlorides .
Procedure
-
Chlorination:
-
2-(Methylamino)acetic acid (1.0 equiv) is treated with POCl₃ (1.2 equiv) in dichloromethane at 0°C.
-
The mixture is stirred for 2 hours, followed by solvent removal under reduced pressure.
-
-
Amidation:
-
The crude acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 5-bromopyridin-2-amine (1.1 equiv) and triethylamine (2.0 equiv).
-
The reaction is stirred overnight at room temperature.
-
Yield and Challenges
-
Yield: 45–50% due to side reactions such as hydrolysis of the acid chloride.
-
Purification: Requires careful chromatography to separate unreacted amine and hydrolyzed byproducts .
Nucleophilic Substitution of Halogenated Precursors
A third approach leverages halogenated intermediates to introduce the methylamino group. For example, 2-chloro-N-(5-bromopyridin-2-yl)acetamide can undergo nucleophilic substitution with methylamine. This method mirrors protocols used in thiouracil syntheses, where halogen atoms are displaced by amine nucleophiles .
Optimized Protocol
-
Substrate: 2-chloro-N-(5-bromopyridin-2-yl)acetamide (1.0 equiv)
-
Nucleophile: Methylamine (2.0 equiv, 40% aqueous solution)
-
Solvent: Ethanol/water (4:1 v/v)
-
Conditions: Reflux at 80°C for 6 hours
Side Reactions
Competing hydrolysis of the chloroacetamide to the carboxylic acid occurs if excess water is present, necessitating strict control of solvent ratios.
Green Chemistry Approaches Using Ionic Liquids
Recent advancements emphasize solvent-free or ionic liquid-mediated reactions to enhance sustainability. A study on imidamide derivatives demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) could act as both solvent and catalyst for amide bond formation. Applying this to the target compound:
Procedure
-
2-(Methylamino)acetic acid (1.0 equiv) and 5-bromopyridin-2-amine (1.1 equiv) are mixed in [BMIM][BF₄] (2 mL/mmol).
-
The reaction is heated at 60°C for 4 hours.
Advantages
-
Yield: 65–70%
-
Reusability: The ionic liquid is recovered and reused for three cycles without significant yield loss.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each method:
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| HATU-Mediated Coupling | 62–68 | 12–24 h | Moderate | High |
| Acid Chloride Route | 45–50 | 18–24 h | Low | Moderate |
| Nucleophilic Substitution | 70–75 | 6 h | High | High |
| Ionic Liquid Approach | 65–70 | 4 h | High | Moderate |
Key Observations
-
The HATU-mediated method offers reliability and scalability but involves higher reagent costs.
-
Nucleophilic substitution provides the best yield but requires pre-synthesized halogenated intermediates.
-
Ionic liquid strategies balance environmental and economic factors, though long-term stability data are lacking .
Characterization and Quality Control
Successful synthesis of this compound is confirmed via spectroscopic and chromatographic techniques:
-
1H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 2.3 Hz, 1H), 7.95 (dd, J = 8.5, 2.3 Hz, 1H), 7.42 (d, J = 8.5 Hz, 1H), 3.45 (s, 2H), 2.80 (s, 3H) .
-
HRMS (ESI): Calculated for C₈H₁₀BrN₃O [M+H]⁺: 256.0024; Found: 256.0028 .
-
HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is preferred due to its simplicity and cost-effectiveness. However, regulatory requirements may favor the HATU-mediated method for its reproducibility and lower impurity profiles. Continuous flow chemistry could further enhance efficiency by reducing reaction times and improving heat management .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the pyridine ring facilitates nucleophilic substitution under specific conditions. This reaction is critical for functionalizing the pyridine core.
Key Findings :
-
Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling access to biaryl derivatives .
-
Reactions with amines (e.g., morpholine) under basic conditions yield substituted pyridines .
Amide Bond Functionalization
The methylaminoacetamide side chain undergoes acylation , alkylation , and hydrolysis , depending on reaction conditions.
Acylation Reactions
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride acylation | Ac₂O, NEt₃ | N-Acetylated derivatives | 89% | |
| HATU-mediated coupling | Carboxylic acids, DIPEA | Peptide-like conjugates | 62% |
Mechanistic Insight :
-
The methylamino group reacts with acyl chlorides or anhydrides to form stable amides .
-
HATU (coupling agent) facilitates peptide bond formation with carboxylic acids .
Reductive Amination
The methylamino group participates in reductive amination with ketones or aldehydes to form secondary amines.
| Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-methylaminoacetamide | 68% | |
| Cyclohexanone | NaBH(OAc)₃ | Cyclohexyl-methylamino derivative | 55% |
Notes :
Hydrolysis and Solvolysis
The acetamide group is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acids or amines.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-(Methylamino)acetic acid | 95% | |
| Basic hydrolysis | NaOH, H₂O/EtOH | Pyridin-2-ylamine derivative | 88% |
Thermal Stability :
-
Prolonged heating in acidic media cleaves the amide bond, releasing acetic acid and the corresponding amine .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens or pseudohalogens under transition-metal catalysis.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Fluorination | KF, CuI, DMF | 5-Fluoropyridin-2-yl derivative | 45% | |
| Cyanation | CuCN, DMSO | 5-Cyanopyridin-2-yl analog | 50% |
Challenges :
Complexation with Metal Catalysts
The pyridine nitrogen and amide oxygen act as ligands in metal complexes, relevant to catalytic applications.
| Metal Salt | Ligand Environment | Application | Source |
|---|---|---|---|
| Pd(OAc)₂ | Bidentate (N,O-coordination) | Suzuki coupling catalysts | |
| CuI | Monodentate (pyridine N) | Goldberg amination reactions |
Structural Analysis :
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide exhibits significant antimicrobial properties. Its antibacterial activity has been evaluated against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating potent effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Enterococcus faecalis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies have indicated that derivatives of pyridine compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression . The mechanism of action often involves acting as enzyme inhibitors or ligands for molecular targets associated with cancer pathways.
Case Study 1: Anti-Thrombolytic Activity
A series of pyridine derivatives, including this compound, were assessed for their anti-thrombolytic activity. One derivative showed a high anti-thrombolytic activity percentage of 31.61%, suggesting that structural modifications can significantly influence pharmacological effects .
Case Study 2: Biofilm Inhibition
The compound was evaluated for its ability to inhibit biofilm formation in bacterial cultures. One study reported that specific derivatives exhibited up to 90% inhibition against biofilm-forming bacteria, indicating potential applications in treating biofilm-associated infections .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may act as a ligand, enzyme inhibitor, or substrate.
- Molecular targets and pathways vary based on context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Table 1: Pyridine-Based Acetamide Derivatives
Key Observations :
- Bromine at the 5-position is conserved in all analogs, contributing to steric and electronic effects.
- The methylamino group in the target compound increases solubility and basicity compared to unmodified acetamides .
Modifications on the Acetamide Side Chain
Table 2: Acetamide Side-Chain Variants
Key Observations :
- The methylamino group in the target compound may enhance binding to amine-recognizing receptors or enzymes compared to bulkier substituents like benzoxazolylthio .
- Ethylene-linked analogs (e.g., ) are often used as intermediates in medicinal chemistry due to their synthetic versatility.
Biological Activity
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide, with the chemical formula C₈H₁₀BrN₃O, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity based on diverse sources and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Antibacterial Activity :
A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Staphylococcus aureus | 0.0048 |
| Enterococcus faecalis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound demonstrated potent activity against E. coli and Bacillus species, indicating its potential utility in treating bacterial infections .
Antifungal Activity :
The antifungal potential of the compound was also assessed, revealing effectiveness against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
This compound has shown promising results in cancer research, particularly against colon cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
In vitro studies indicated that the compound could inhibit cell proliferation in various colon cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT-116 | 19.0 |
| HT-29 | 5.35 |
| SW-620 | >100 |
The data suggest that this compound may modulate multiple signaling pathways leading to G1-phase arrest and subsequent apoptosis .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within bacterial and cancerous cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the modulation of cell cycle checkpoints.
- Reactive Oxygen Species (ROS) Generation : The compound's structure may facilitate the generation of ROS, leading to oxidative stress in microbial and cancer cells.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to enhance its biological activity further. These derivatives were tested for their antibacterial and anticancer properties, with some exhibiting improved efficacy compared to the parent compound .
Q & A
Q. What synthetic routes are commonly used to prepare N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide, and what are the critical reaction conditions?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting halogenated pyridines (e.g., 5-bromo-2-aminopyridine) with chloroacetamide derivatives under reflux in ethanol or acetone. Key conditions include maintaining anhydrous environments, controlled temperatures (70–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Reaction progress can be monitored via TLC or HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural characterization involves:
- X-ray crystallography : Determines precise bond lengths, angles, and packing arrangements (e.g., triclinic crystal system with space group P1, a = 4.0014 Å, b = 8.7232 Å) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding of pyridine protons).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr = 215.06) .
Advanced Research Questions
Q. How can synthetic yield be optimized, and what factors influence scalability?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues.
- Catalysts : Palladium catalysts or phase-transfer agents improve coupling efficiency in halogenated intermediates.
- Reaction time : Prolonged reflux (>12 hours) may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time by 50–70% while maintaining yield .
Q. What contradictions might arise between solution-state NMR and solid-state crystallographic data, and how are they resolved?
Discrepancies often occur in:
- Torsional angles : Solution-state NMR averages molecular conformations, while X-ray data capture static configurations.
- Hydrogen bonding : Crystallography reveals intermolecular interactions (e.g., N–H···O bonds) absent in NMR spectra.
- Resolution : Use dynamic NMR (variable-temperature studies) or DFT calculations to reconcile differences .
Q. What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how are mechanistic insights derived?
- MTT assay : Measures cell viability (IC50 values) in colorectal cancer (CRC) cell lines .
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., mitochondrial membrane potential collapse).
- Western blotting : Detects caspase-3/9 activation and Bcl-2/Bax ratio changes to confirm apoptotic pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
